

Application of SMCY Peptide in Studying T-Cell Receptor Recognition

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Compound of Interest

Compound Name: SMCY peptide

Cat. No.: B15135542

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Application Notes

The **SMCY peptide** is a crucial tool for researchers in immunology, particularly those studying T-cell receptor (TCR) recognition, transplantation immunology, and cancer immunotherapy. Derived from the Smcy gene located on the Y chromosome, it functions as a minor histocompatibility (H-Y) antigen. In the context of hematopoietic stem cell transplantation from a female donor to a male recipient, SMCY-derived peptides can be presented by major histocompatibility complex (MHC) class I molecules on male cells and recognized as foreign by the female donor's T-cells, potentially leading to graft-versus-host disease (GVHD).

One of the most studied SMCY-derived peptides is FIDSYICQV, which is known to be presented by the human leukocyte antigen (HLA) class I molecule HLA-A*0201.[1] This peptide is considered an immunodominant epitope, meaning it elicits a strong and focused T-cell response in individuals with the appropriate HLA type.[1] This characteristic makes the **SMCY peptide** an excellent model antigen for:

- Investigating TCR Specificity and Cross-Reactivity: By using the **SMCY peptide** and its variants, researchers can probe the fine specificity of TCRs, determining which amino acid residues are critical for recognition.[2] This helps elucidate the molecular basis of how T-cells distinguish between self and non-self antigens.[3]
- Characterizing Antigen-Specific T-Cells: The **SMCY peptide**, when complexed with its restricting HLA molecule (e.g., HLA-A2), can be used to create tetramers or other multimers.

[4] These reagents are used in flow cytometry to identify, quantify, and isolate SMCY-specific T-cells from complex biological samples.[4]

- **Evaluating T-Cell Function:** The peptide is used as a stimulant in in vitro assays to assess the functional capacity of specific T-cell populations.[5] Upon recognition of the **SMCY peptide**-MHC complex, T-cells become activated, leading to proliferation, cytokine secretion (e.g., IFN- γ), and cytotoxic activity, all of which can be measured to understand the quality of the immune response.[6]
- **Development of Immunotherapies:** As a tumor-associated antigen in certain contexts and a key player in GVHD, understanding the T-cell response to SMCY is relevant for designing peptide-based vaccines or adoptive T-cell therapies.[1][7]

The interaction between a TCR and its peptide-MHC (pMHC) ligand is a cornerstone of the adaptive immune response.[8] The affinity of this interaction, though typically low, is a critical parameter that influences T-cell activation and function.[4][9]

Data Presentation

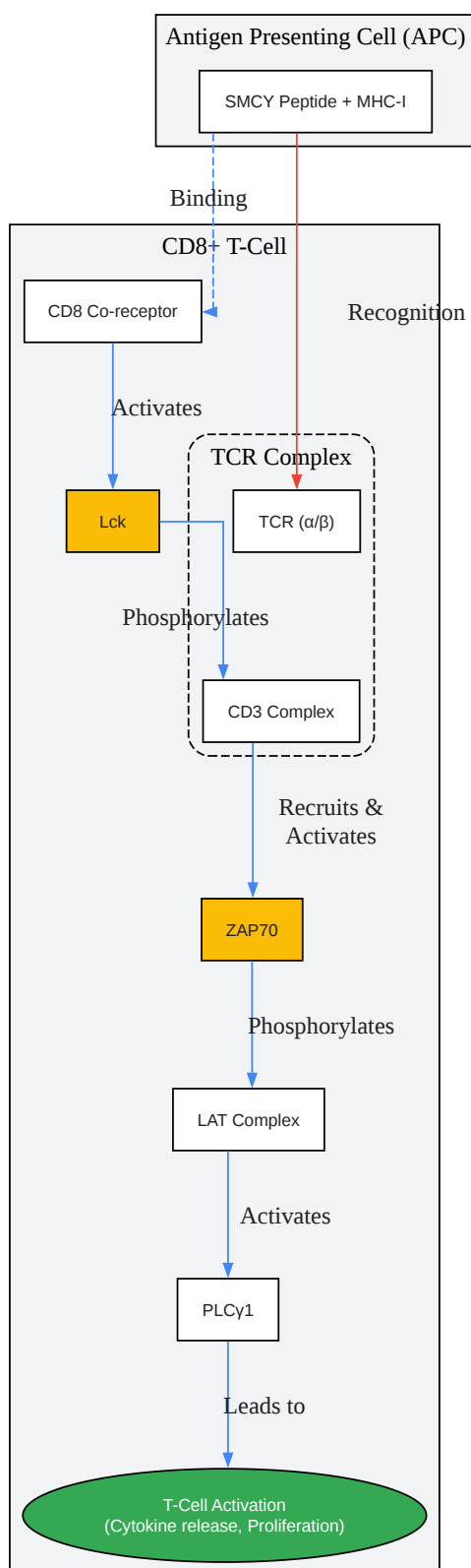
Quantitative analysis of the interaction between the **SMCY peptide**, its presenting MHC molecule, and the specific TCR is fundamental to understanding the resulting immune response. The table below summarizes key binding data.

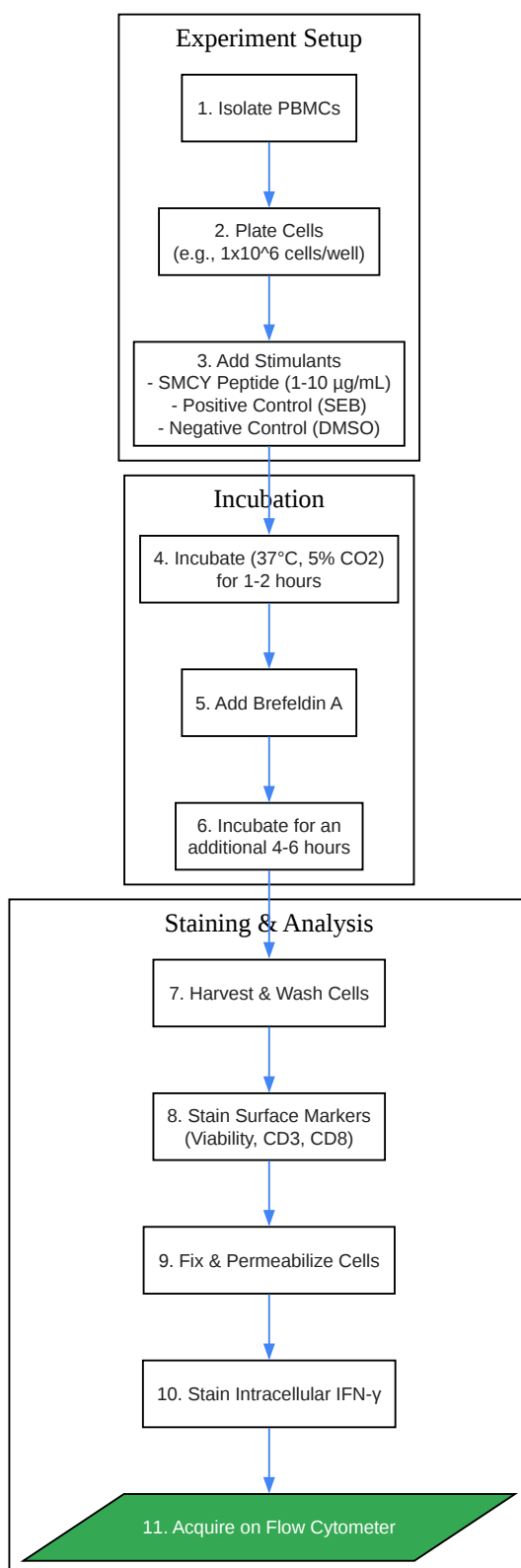
Peptide Sequence	MHC Allele	Parameter	Value	Description
SPSVDKARA	HLA-B7	IC50	34 nM	The concentration of SMCY peptide required to inhibit 50% of a standard iodinated peptide's binding to the HLA-B7 molecule.[10]
FIDSYICQV	HLA-A*0201	N/A	N/A	This is a well-established immunodominant epitope.[1] Specific TCR-pMHC affinity (KD) values are typically in the 1-100 μ M range, reflecting the transient nature of this interaction required for T-cell signaling.[9]

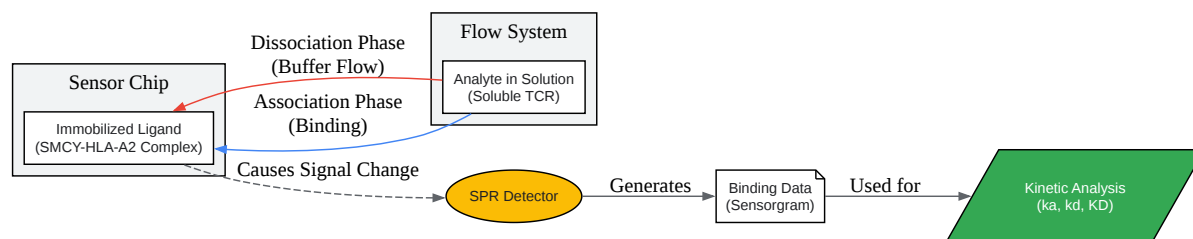
Experimental Protocols & Visualizations

TCR Signaling Pathway upon SMCY-pMHC Recognition

The recognition of the **SMCY peptide** presented by an MHC Class I molecule on an antigen-presenting cell (APC) by a CD8+ T-cell initiates a complex signaling cascade. This process begins with the binding of the TCR to the pMHC complex, stabilized by the CD8 co-receptor, leading to the activation of intracellular signaling molecules and culminating in T-cell activation.







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